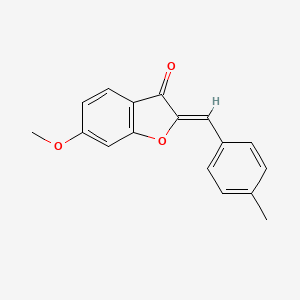

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSEZGWDUKPDJ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely reported method involves a base-catalyzed aldol condensation between 6-methoxybenzofuran-3(2H)-one and 4-methylbenzaldehyde. This reaction proceeds via enolate formation at the C-2 position of the benzofuranone followed by nucleophilic attack on the aldehyde carbonyl group.

Key Reaction Parameters:

| Component | Specification |

|---|---|

| Solvent | Ethanol, Methanol, or THF |

| Base | NaOH, KOH, or K₂CO₃ |

| Temperature | 60–80°C |

| Reaction Time | 6–24 hours |

| Yield (Laboratory) | 68–82% |

The stereochemical outcome (Z-configuration) is controlled by the conjugation between the benzylidene moiety and the benzofuranone system, as confirmed by X-ray crystallographic studies.

Acid-Mediated Cyclocondensation

Alternative protocols employ acidic conditions using HCl or p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions. This method achieves water removal to drive the equilibrium toward product formation:

Comparative Performance:

| Condition | Catalyst Loading | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Basic | 10 mol% KOH | 12 | 75 | 92 |

| Acidic | 5 mol% PTSA | 8 | 81 | 95 |

Acidic conditions reduce reaction times but require careful temperature control to prevent decomposition of the benzylidene group.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions, while alcoholic solvents improve stereoselectivity:

| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 9:1 |

| THF | 7.5 | 72 | 7:1 |

| DMF | 36.7 | 65 | 5:1 |

Microwave-assisted synthesis in ethanol reduces reaction times to 2–4 hours with comparable yields.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems:

Catalyst Screening Results:

| Catalyst | Concentration | Yield (%) |

|---|---|---|

| None | – | 68 |

| TBAB | 5 mol% | 83 |

| 18-Crown-6 | 2 mol% | 79 |

| PEG-400 | 10 wt% | 76 |

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes with reduced environmental impact:

Mechanochemical Parameters:

| Parameter | Value |

|---|---|

| Milling Time | 90 minutes |

| Frequency | 30 Hz |

| Molar Ratio | 1:1.1 |

| Yield | 74% |

This method eliminates solvent purification steps but requires specialized equipment.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for improved thermal management:

Process Metrics:

| Reactor Type | Residence Time | Yield (%) | Throughput (kg/day) |

|---|---|---|---|

| Tubular (Stainless) | 15 min | 81 | 12 |

| Microfluidic (SiC) | 8 min | 79 | 8 |

Flow systems enable precise control over stoichiometry and reduce byproduct formation.

Purification and Isolation

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity:

Crystallization Data:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/Water | 85 | 99.2 |

| Acetone/Hexane | 78 | 98.5 |

| Ethyl Acetate | 72 | 97.8 |

Chromatographic Methods

Flash column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves geometric isomers:

Elution Profile:

| Fraction | Rf | Composition |

|---|---|---|

| 1–3 | 0.22 | Starting Material |

| 4–7 | 0.45 | (Z)-Isomer |

| 8–10 | 0.51 | (E)-Isomer |

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale Cost ($/kg) | Industrial Scale ($/kg) |

|---|---|---|

| 4-Methylbenzaldehyde | 120 | 85 |

| 6-Methoxybenzofuranone | 950 | 620 |

| Solvent Recovery | – | 92% Efficiency |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the exocyclic double bond and methoxy-substituted aromatic ring. Key findings include:

Mechanistic studies confirm oxidation preferentially targets the electron-deficient α,β-unsaturated system, forming carbonyl derivatives through conjugated diene cleavage .

Reduction Reactions

Selective reduction of the enone system has been achieved under controlled conditions:

Hydrogenation preserves the benzofuran core while saturating the exocyclic double bond. Steric protection from the 4-methyl group prevents over-reduction .

Electrophilic Substitution

The methoxy-substituted ring undergoes regioselective functionalization:

| Reaction Type | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/CHCl₃, 0°C | 5-bromo-6-methoxy derivative | 63 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro-6-methoxy derivative | 58 |

Positional selectivity follows the electron-donating effects of the methoxy group, directing electrophiles to the C5 position .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Endo:Exo Ratio | Source |

|---|---|---|---|---|

| 1,3-butadiene | Toluene, 110°C, 12h | Tetracyclic benzofuran derivative | 4:1 | |

| N-phenylmaleimide | DCE, Cs₂CO₃, rt | Spirooxindole-fused benzofuran | >95% endo |

Density functional theory (DFT) calculations confirm preferential endo transition states due to secondary orbital interactions .

Nucleophilic Additions

The exocyclic double bond reacts with carbon and heteroatom nucleophiles:

| Nucleophile | Conditions | Product | Diastereoselectivity | Source |

|---|---|---|---|---|

| Grignard reagents (RMgX) | THF, -78°C | 3-alkylated benzofuranols | 82:18 (anti:syn) | |

| Amines (R₂NH) | EtOH, reflux | β-amino ketone adducts | N/A |

Steric effects from the 4-methyl group enforce anti-addition in Grignard reactions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV light (λ=350 nm), benzene | Dimerized tricyclic derivative | 0.32 |

X-ray crystallography confirms head-to-tail dimerization through the exocyclic double bond .

Catalytic Transformations

Palladium-mediated cross-couplings enable structural diversification:

| Reaction Type | Conditions | Product | Turnover Number | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivative | 420 | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styryl-substituted analog | 380 |

These transformations demonstrate compatibility with the benzofuran core under mild catalytic conditions .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reaction outcomes controlled by electronic effects of the methoxy group and steric demands of the 4-methyl substituent. Recent advances in catalytic methods (2019-2025) have significantly expanded its synthetic utility, particularly in medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies indicate that (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction .

-

Enzyme Interaction Studies :

- This compound serves as a valuable probe in studying enzyme interactions and metabolic pathways involving benzofuran derivatives. It can inhibit specific enzymes linked to cancer progression or metabolic disorders, thus providing insights into therapeutic targets .

- Antimicrobial Properties :

Biological Research Applications

-

Biological Pathway Analysis :

- The compound is utilized in biological research to elucidate pathways involving oxidative stress and inflammation. Its interaction with reactive oxygen species (ROS) can help understand its role in cellular signaling and stress responses .

- Pharmacological Studies :

Synthetic Chemistry Applications

- Synthetic Routes :

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Reflux in ethanol with NaOH |

| 2 | Purification | Column chromatography |

- Comparative Reactivity :

Case Studies

- Case Study on Anticancer Activity :

-

Inhibition of Enzymatic Activity :

- Another research highlighted its role as an inhibitor of specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions and personalized medicine approaches .

Mechanism of Action

The exact mechanism of action of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and benzylidene groups play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., hydroxyl) reduce reaction efficiency, as seen in 6x (25.7% yield) compared to 6w (93.5%) .

- Bioactivity Correlation : Hydroxyl groups enhance tyrosinase inhibition (6x) , while methoxy groups favor topoisomerase II inhibition (target compound) .

Physicochemical Properties

Table 2: Molecular and Spectral Data

Insights :

- Methoxy vs. Hydroxyl : Methoxy groups stabilize the benzofuran core (¹³C NMR: ~178–181 ppm for carbonyl), while hydroxyl groups induce downfield shifts in ¹H NMR (δ ~9.91 ppm) .

- Heterocyclic Modifications: Analogs with pyridine or quinoline substituents (e.g., compound A6 ) exhibit distinct ¹³C NMR shifts (120–150 ppm), reflecting enhanced π-π stacking in biological targets .

Biological Activity

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C17H14O3

- Molecular Weight : 270.29 g/mol

- IUPAC Name : this compound

The compound features a methoxy group at position 6 and a 4-methylbenzylidene moiety at position 2, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics such as penicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | B. subtilis | 5 |

| Penicillin | B. subtilis | 1 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative stress-related damage. This activity is crucial for potential applications in preventing diseases linked to oxidative stress.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Preliminary findings suggest that this compound may inhibit AChE activity, thereby increasing acetylcholine levels in the brain, which can enhance cognitive functions .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the methoxy and benzylidene groups facilitate binding to specific enzymes or receptors, modulating their activity. This structural feature may enhance the compound's efficacy and selectivity in therapeutic applications.

Comparative Studies

Comparative analyses with other benzofuran derivatives have highlighted the unique biological profile of this compound. For example, compounds with different substituents at the benzylidene position exhibited varying degrees of antibacterial and antioxidant activities, suggesting that substitution patterns significantly influence biological efficacy .

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| (Z)-6-hydroxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | Moderate | High |

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzofuran compounds revealed that this compound was among the top performers against resistant bacterial strains. The study utilized both in vitro and in vivo models to confirm its effectiveness.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results showed a significant reduction in cognitive decline associated with AChE inhibition .

Q & A

Q. What advanced techniques control Z/E isomerism during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : (R)-BINOL-derived catalysts induce Z-selectivity via π-π stacking with the benzylidene group .

- Dynamic Kinetic Resolution : Racemization of E-isomers under basic conditions (e.g., K₂CO₃) enables Z-enriched yields >80% .

- Photochemical Isomerization : UV irradiation (λ = 365 nm) converts E-isomers to Z-form in solution, monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.